molecular formula C14H16N2OS B2466428 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 1322277-92-8

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2466428
CAS No.: 1322277-92-8
M. Wt: 260.36
InChI Key: OTIUXAZDDBSDOB-PFONDFGASA-N
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Description

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the reaction of 3-allyl-4-methylbenzo[d]thiazol-2(3H)-one with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide can be compared with other benzo[d]thiazole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-4-9-16-13-10(3)7-6-8-11(13)18-14(16)15-12(17)5-2/h4,6-8H,1,5,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIUXAZDDBSDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC=C2S1)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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